molecular formula C21H31Cl2N3O2 B2820150 1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol hydrochloride CAS No. 1185099-48-2

1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol hydrochloride

Cat. No.: B2820150
CAS No.: 1185099-48-2
M. Wt: 428.4
InChI Key: PYSHSCWTEFJKEC-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a tetrahydrocarbazole core substituted with a chlorine atom at the 8-position, linked via a propan-2-ol chain to a piperazine ring bearing a 2-hydroxyethyl group. The hydrochloride salt enhances solubility, which is critical for bioavailability in pharmacological applications. Structurally, it belongs to a class of carbazole-piperazine hybrids, which are of interest in central nervous system (CNS) drug development due to their resemblance to clozapine-like analogs .

Properties

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O2.ClH/c22-19-6-3-5-18-17-4-1-2-7-20(17)25(21(18)19)15-16(27)14-24-10-8-23(9-11-24)12-13-26;/h3,5-6,16,26-27H,1-2,4,7-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSHSCWTEFJKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CN4CCN(CC4)CCO)O)C(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrocarbazole moiety with a chloro substituent and a piperazine ring. Its molecular formula is C20H25ClN2OC_{20}H_{25}ClN_2O with a molecular weight of approximately 368.88 g/mol. The presence of the hydroxyethyl group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in mood regulation and neuropsychiatric disorders.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or partial agonist at serotonin (5-HT) receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus increasing the availability of key neurotransmitters.
  • Cellular Pathway Influence : The compound has been shown to affect pathways involved in cell growth and apoptosis, indicating potential anti-cancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Activity Type Description
Antidepressant Effects Exhibits potential as an antidepressant by modulating serotonin levels.
Anticancer Properties Demonstrates cytotoxic effects against various cancer cell lines in vitro.
Neuroprotective Effects Protects neuronal cells from oxidative stress-induced damage.
Anti-inflammatory Activity Reduces inflammation markers in cellular models.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anticancer Activity

In vitro studies showed that the compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values indicated potent activity at low concentrations, suggesting that it may serve as a lead compound for further development in cancer therapeutics.

Case Study 3: Neuroprotective Effects

Research indicated that the compound could protect against neurotoxicity induced by glutamate in neuronal cultures. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol Hydrochloride

  • Molecular Formula : C₂₇H₃₅N₃O·HCl (MW: 454.06) .
  • Key Differences: Carbazole Substitution: 6-Methyl instead of 8-chloro. Methyl groups enhance lipophilicity but reduce electronic effects compared to chlorine. Piperazine Substitution: Benzyl group instead of 2-hydroxyethyl.

1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol

  • CAS : 300837-66-5 (MW: 399.53) .
  • Key Differences: Carbazole Saturation: Fully aromatic carbazole (non-tetrahydro) lacking the 8-chloro substituent. This reduces conformational flexibility and may impact CNS penetration. Piperazine Substitution: Benzyl group, as above.

1-(9H-Carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

  • CAS : 328015-91-4 (MW: 419.95) .
  • Key Differences: Piperazine Substitution: 3-Chlorophenyl group introduces both halogen-mediated electronic effects and steric bulk, differing from the hydrophilic 2-hydroxyethyl group in the target compound. Carbazole Saturation: Non-tetrahydro, similar to .

Pharmacological Implications of Structural Variations

Feature Target Compound Comparative Compound (e.g., ) Impact on Pharmacology
Carbazole Substitution 8-Chloro 6-Methyl or unsubstituted Chlorine enhances electron-withdrawing effects, potentially improving receptor affinity.
Piperazine Substitution 2-Hydroxyethyl Benzyl or 3-chlorophenyl Hydroxyethyl improves solubility and hydrogen-bonding capacity vs. hydrophobic groups.
Core Saturation 2,3,4,9-Tetrahydrocarbazole Fully aromatic carbazole (e.g., ) Tetrahydro core may reduce planarity, affecting CNS penetration or metabolic stability.

Q & A

Q. Table 1. Example SAR for Carbazole-Piperazine Analogs

Compound Modification5-HT1A IC₅₀ (nM)D2 IC₅₀ (nM)Selectivity Ratio
Parent Compound1204503.75
3-NO₂ Carbazole856007.06
Methylsulfonyl Piperazine95320033.68

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

  • Hygroscopicity : Store under nitrogen or in a desiccator to prevent hydrochloride salt degradation .
  • Toxicity : Wear nitrile gloves and eye protection; avoid inhalation (potential irritant to mucous membranes) .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

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